
GSK340
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GSK340 is a compound known for its role as a selective inhibitor of the second bromodomain of the bromodomain and extra-terminal domain family of proteins. This family includes four isoforms: BRD2, BRD3, BRD4, and BRDT. Each of these proteins contains two bromodomains, labeled as bromodomain 1 at the N-terminus and bromodomain 2 at the C-terminus. This compound has shown significant potential in scientific research due to its high selectivity and potency .
Métodos De Preparación
The synthesis of GSK340 involves several steps, starting with the high-throughput screening of over two million compounds to identify those that selectively bind to bromodomain 2. The synthetic route includes the use of acetylated lysine mimics and various optimization steps to enhance selectivity and potency. The preparation method for in vivo studies involves dissolving the compound in dimethyl sulfoxide, followed by mixing with polyethylene glycol 300, Tween 80, and distilled water .
Análisis De Reacciones Químicas
GSK340 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
GSK340 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of bromodomains and their role in gene regulation.
Biology: Helps in understanding the biological processes involving bromodomains, such as chromatin remodeling and transcriptional regulation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit bromodomain-containing proteins, which are often overexpressed in cancer cells.
Industry: Utilized in the development of new drugs targeting bromodomains, contributing to the advancement of pharmaceutical research
Mecanismo De Acción
GSK340 exerts its effects by selectively binding to the second bromodomain of the bromodomain and extra-terminal domain family of proteins. This binding inhibits the interaction between bromodomains and acetylated lysine residues on histone tails, thereby preventing the recruitment of transcriptional machinery and subsequent gene expression. The molecular targets include BRD2, BRD3, BRD4, and BRDT, with a higher affinity for bromodomain 2 .
Comparación Con Compuestos Similares
GSK340 is unique due to its high selectivity for bromodomain 2 over bromodomain 1. Similar compounds include:
RVX-208: A selective inhibitor with approximately 30-fold selectivity for bromodomain 2 over bromodomain 1.
ABBV-744: A nanomolar inhibitor with 290-fold selectivity for bromodomain 2 over bromodomain 1.
GSK046 and GSK620: Other selective inhibitors evaluated for their application in inflammatory diseases
This compound stands out due to its higher selectivity and potency, making it a valuable tool in both research and potential therapeutic applications.
Propiedades
Número CAS |
2222509-79-5 |
|---|---|
Fórmula molecular |
C26H31N3O2 |
Peso molecular |
417.553 |
Nombre IUPAC |
(S)-1-(2-cyclopropyl-4-(2-(hydroxymethyl)benzyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)-3,4-dihydroquinoxalin-1(2H)-yl)ethan-1-one |
InChI |
InChI=1S/C26H31N3O2/c1-18(31)29-24-9-8-21(19-10-12-27-13-11-19)14-25(24)28(16-26(29)20-6-7-20)15-22-4-2-3-5-23(22)17-30/h2-5,8-10,14,20,26-27,30H,6-7,11-13,15-17H2,1H3/t26-/m1/s1 |
Clave InChI |
ARWMKZDWGIOCEU-AREMUKBSSA-N |
SMILES |
OCC1=CC=CC=C1CN2C[C@H](C3CC3)N(C(C)=O)C(C2=C4)=CC=C4C5=CCNCC5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GSK340; GSK=340; GSK 340; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


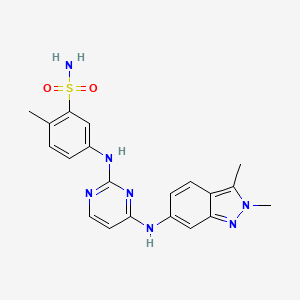
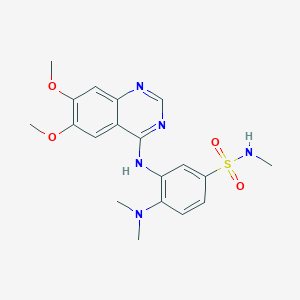
![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)
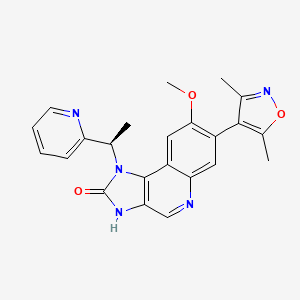
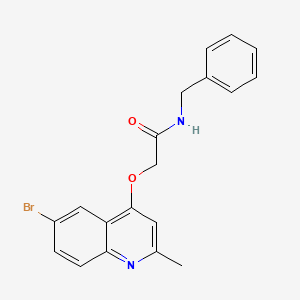
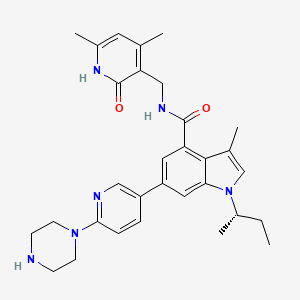
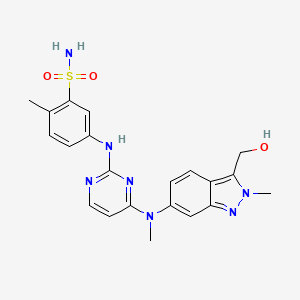
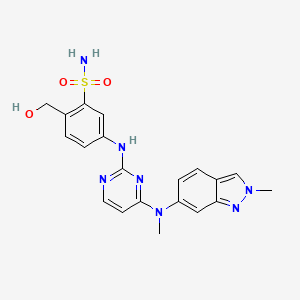
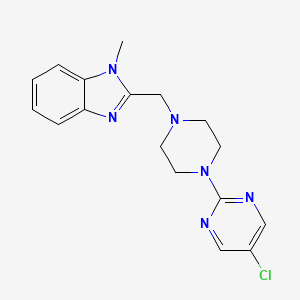
![2,6-dimethyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B607770.png)
